5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . The reaction conditions often include refluxing in dry ethanol and the use of anhydrous potassium carbonate as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration reactions can occur using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzodiazepine core.
Scientific Research Applications
5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptor sites on cell membranes, modulating the activity of enzymes and signaling proteins. This interaction can lead to changes in cellular functions, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
- 2,4-dichlorophenoxyacetamide-chalcones
- 2,4-dichlorophenoxy ethers
Uniqueness
5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[2-(2,4-dichlorophenoxy)acetyl]-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-11-9-22(15-5-3-2-4-14(15)21-18(11)24)17(23)10-25-16-7-6-12(19)8-13(16)20/h2-8,11H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKXIKHWRGNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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